molecular formula C7H10ClN3O B8062572 [N'-(4-hydroxyphenyl)carbamimidoyl]azanium;chloride

[N'-(4-hydroxyphenyl)carbamimidoyl]azanium;chloride

Cat. No.: B8062572
M. Wt: 187.63 g/mol
InChI Key: IFHCVRXNEVZWKB-UHFFFAOYSA-N
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Description

The compound identified as “[N'-(4-hydroxyphenyl)carbamimidoyl]azanium;chloride” is a chemical substance with specific properties and applications. It is important in various scientific fields due to its unique characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N'-(4-hydroxyphenyl)carbamimidoyl]azanium;chloride involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired product. The preparation methods are designed to ensure high purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents, to maximize efficiency and minimize costs. Industrial production methods also focus on ensuring the safety and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

[N'-(4-hydroxyphenyl)carbamimidoyl]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may involve the use of halogens or other nucleophiles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

[N'-(4-hydroxyphenyl)carbamimidoyl]azanium;chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: It is used in biochemical assays and as a tool for studying biological processes.

    Medicine: It has potential therapeutic applications and is used in drug development and testing.

    Industry: It is used in the production of various industrial products and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of [N'-(4-hydroxyphenyl)carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets and pathways. This interaction can result in various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but typically include enzymes, receptors, and other proteins.

Properties

IUPAC Name

[N'-(4-hydroxyphenyl)carbamimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-7(9)10-5-1-3-6(11)4-2-5;/h1-4,11H,(H4,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHCVRXNEVZWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C([NH3+])N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C([NH3+])N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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